

Spectroscopic Analysis of 3-Nitrostyrene: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrostyrene

Cat. No.: B1585535

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This guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-Nitrostyrene** (m-Nitrostyrene). The information is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data and standardized experimental protocols for the structural elucidation of this compound.

Molecular Structure and Atom Numbering

The structural integrity and atom assignment for **3-Nitrostyrene** are foundational to interpreting its NMR spectra. The diagram below illustrates the molecule with a systematic numbering scheme for both hydrogen and carbon atoms, which is used consistently in the data tables that follow.

Caption: Molecular structure of **3-Nitrostyrene** with atom numbering.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **3-Nitrostyrene** was acquired on a 300 MHz spectrometer. The data reveals distinct signals for the vinylic and aromatic protons, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	J-coupling (Hz)	Integration
H β_1 (cis to Aryl)	5.42	d	8	1H
H β_2 (trans to Aryl)	5.88	d	12	1H
H α	6.75	dd	12, 8	1H
H5	7.46	d	8	1H
H6	7.70	d	6	1H
H4	8.07	dd	8, 6	1H
H2	8.21	s	-	1H

d = doublet, dd = doublet of doublets, s = singlet

^{13}C NMR Spectroscopic Data

The proton-decoupled ^{13}C NMR spectrum was recorded at a frequency of 75.43 MHz. The chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.

Carbon Assignment	Chemical Shift (δ) [ppm]
C β	117
C2	121
C4	123
C5	129
C6	132
C α	135
C1	139
C3	148

Experimental Protocols

While the specific acquisition parameters for the cited data are not exhaustively detailed in the source literature, a general protocol for obtaining high-quality NMR spectra for aromatic compounds like **3-Nitrostyrene** is provided below.

Sample Preparation

A standard procedure involves dissolving 5-20 mg of the **3-Nitrostyrene** sample in approximately 0.6 mL of a suitable deuterated solvent, commonly Chloroform-d (CDCl_3).^[1] The solution is prepared in a clean vial and then transferred into a 5 mm NMR tube, ensuring the final solution height is between 4.0 and 5.0 cm.^[1] The exterior of the tube should be cleaned to remove any contaminants before insertion into the spectrometer.^[1]

Instrument Setup

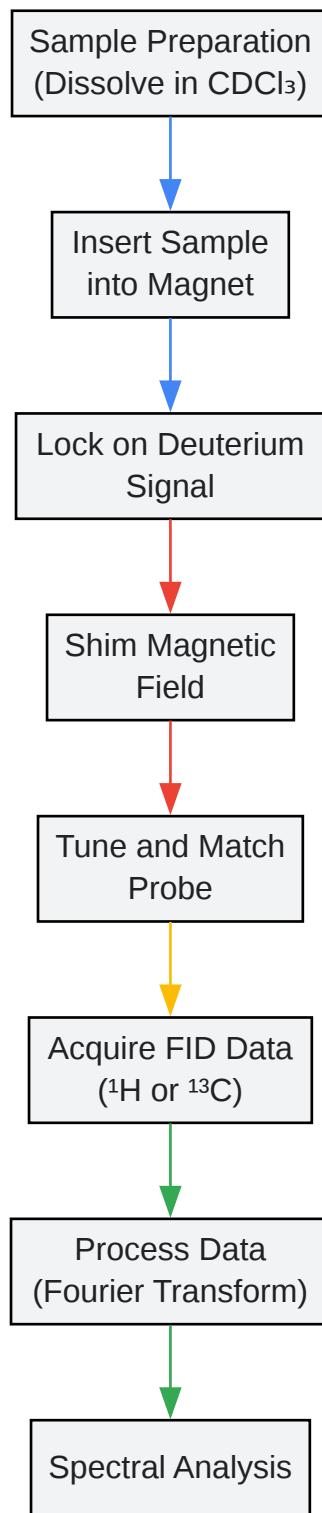
The experiment is conducted on an NMR spectrometer, such as a 300 MHz or 400 MHz instrument.^[1] Before data acquisition, several setup steps are crucial:

- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability during the experiment.^[1]
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.^[1]
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is critical for achieving high resolution and sharp, symmetrical peaks.^[1]

Data Acquisition

For a standard ^1H NMR spectrum, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ^{13}C NMR, which has a much lower natural abundance, a greater number of scans and potentially a higher sample concentration (20-50 mg) are typically required.^[1] Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

The workflow for a typical NMR experiment is illustrated below.



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Caption: Standard workflow for an NMR spectroscopy experiment.

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References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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